N-(2-(1-benzylpiperidin-3-yl)ethyl)propan-2-amine
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Overview
Description
N-(2-(1-benzylpiperidin-3-yl)ethyl)propan-2-amine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-benzylpiperidin-3-yl)ethyl)propan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of piperidine with benzyl halides, followed by further functionalization to introduce the propan-2-amine moiety. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. Solvents like tetrahydrofuran or dimethylformamide are commonly used to dissolve the reactants and control the reaction environment .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to accelerate the hydrogenation steps, while automated systems ensure precise control over reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-benzylpiperidin-3-yl)ethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, enhancing its chemical diversity
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, carboxylic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-(1-benzylpiperidin-3-yl)ethyl)propan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-(1-benzylpiperidin-3-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
- N-(Furan-2-ylmethyl)pyridin-2-amine
- N-(1-Benzyl-4-piperidinyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine
Uniqueness
N-(2-(1-benzylpiperidin-3-yl)ethyl)propan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C17H28N2 |
---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
N-[2-(1-benzylpiperidin-3-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C17H28N2/c1-15(2)18-11-10-17-9-6-12-19(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-18H,6,9-14H2,1-2H3 |
InChI Key |
XSPZPKNXRBNZAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1CCCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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